Physicochemical Differentiation: TPSA and LogP Comparisons vs. L-Histidine and N1-H Pyrazole Analog
The target compound displays a topological polar surface area (TPSA) of 81.14 Ų and a predicted LogP of −0.6255, as reported in vendor computational chemistry data . In comparison, the natural analog L-histidine has a TPSA of 92.00 Ų and an XLogP of −3.20 [1]. The N1-methyl substitution on the pyrazole ring reduces polarity and increases lipophilicity relative to both histidine and the N1-H pyrazole analog 3-(1H-pyrazol-3-yl)-alanine, which retains a hydrogen-bond donor at the pyrazole N1 position [2]. The quantified differences—ΔTPSA = −10.86 Ų (lower by ~12%) and ΔLogP = +2.57 units relative to histidine—translate into improved predicted membrane permeability and altered pharmacokinetic partitioning.
| Evidence Dimension | Topological polar surface area (TPSA) and lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 81.14 Ų; LogP = −0.6255 |
| Comparator Or Baseline | L-Histidine: TPSA = 92.00 Ų; XLogP = −3.20. N1-H pyrazole analog 3-(1H-pyrazol-3-yl)-alanine: possesses N-H donor absent in target. |
| Quantified Difference | ΔTPSA = −10.86 Ų vs. histidine (−11.8%); ΔLogP = +2.57 log units vs. histidine. |
| Conditions | TPSA and LogP values from predicted/computational data (Leyan vendor page and Plantaedb for histidine). |
Why This Matters
Lower TPSA and higher LogP predict enhanced passive membrane permeability, which is critical when this amino acid is incorporated into peptide-based therapeutics where cellular uptake is rate-limiting for target engagement.
- [1] Plantaedb. Histidine entry. TPSA: 92.00 Ų; XlogP: −3.20. https://plantaedb.com/compounds/histidine View Source
- [2] Catalán, J., et al. (1984). Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles. Journal of Organic Chemistry, 49, 4379–4384. View Source
